molecular formula C21H20ClN3O2 B14922184 2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

Cat. No.: B14922184
M. Wt: 381.9 g/mol
InChI Key: NCZLAXIGOZOHLW-YDZHTSKRSA-N
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Description

2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the condensation of 3-chloroaniline with a suitable hydrazide precursor. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones

    Reduction: Formation of amines or alcohols

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis

    Biology: As a probe or inhibitor in biochemical studies

    Medicine: Potential therapeutic agent for treating diseases

    Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BROMOANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
  • 2-(3-FLUOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE

Uniqueness

2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to the presence of the 3-chloroaniline moiety, which may impart specific chemical and biological properties. This uniqueness can be compared to similar compounds with different substituents, such as bromo or fluoro groups, which may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanamide

InChI

InChI=1S/C21H20ClN3O2/c1-2-19(24-16-8-5-7-15(22)12-16)21(27)25-23-13-18-17-9-4-3-6-14(17)10-11-20(18)26/h3-13,19,24,26H,2H2,1H3,(H,25,27)/b23-13+

InChI Key

NCZLAXIGOZOHLW-YDZHTSKRSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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